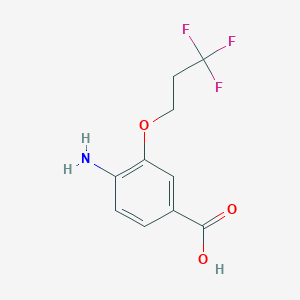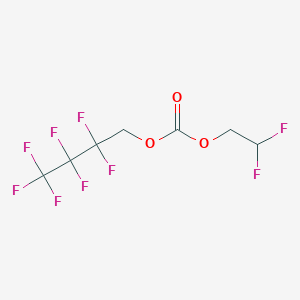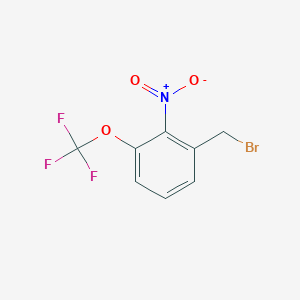![molecular formula C9H10ClN3O2 B12086845 Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- CAS No. 252914-67-3](/img/structure/B12086845.png)
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol . This compound is known for its unique structure, which includes a chloro group, a phenylamino group, and a carbonyl-oxy linkage. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- typically involves the reaction of ethanimidamide with 2-chloro-N-[[(phenylamino)carbonyl]oxy]- under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- involves large-scale synthesis using advanced chemical reactors. The process is carefully monitored to ensure consistent quality and efficiency. The use of automated systems and precise control of reaction parameters helps in achieving high production rates.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- can be compared with other similar compounds, such as:
- 2-Chloro-N’-[(phenylsulfonyl)oxy]ethanimidamide
- 2-Chloro-N-(1,2-dichloroethenyl)-N,N’-diphenyl-ethanimidamide
These compounds share structural similarities but differ in their functional groups and chemical properties. The unique combination of the chloro group, phenylamino group, and carbonyl-oxy linkage in Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- makes it distinct and valuable for specific applications.
Eigenschaften
CAS-Nummer |
252914-67-3 |
|---|---|
Molekularformel |
C9H10ClN3O2 |
Molekulargewicht |
227.65 g/mol |
IUPAC-Name |
[(Z)-(1-amino-2-chloroethylidene)amino] N-phenylcarbamate |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-8(11)13-15-9(14)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13)(H,12,14) |
InChI-Schlüssel |
SFSBQDZAZSRWPB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C(/CCl)\N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)ON=C(CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine](/img/structure/B12086784.png)
![2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butan-1-ol](/img/structure/B12086792.png)

![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12086799.png)
![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)




amine](/img/structure/B12086837.png)

